2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)-
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- can be compared with other similar heterocyclic compounds such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
Sulfonamide derivatives: These compounds share some structural similarities and are known for their antimicrobial properties.
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
CAS No. |
88799-64-8 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(2-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)8-10-17-11-12-18-14-7-4-9-16-15(14)17/h1-7,9H,8,10-12H2 |
InChI Key |
VGXCHVTXDKXQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1CCC3=CC=CC=C3)N=CC=C2 |
Origin of Product |
United States |
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